REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:9])([CH3:8])[C:3]#[C:4][CH:5]=[CH:6]Cl.[C:10]([C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14]#[N:15])#[CH:11]>>[CH3:1][Si:2]([CH3:9])([CH3:8])[C:3]#[C:4][CH:5]=[CH:6][C:11]#[C:10][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14]#[N:15]
|
Name
|
compound a1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C#CC=CCl)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)C1=C(C#N)C=CC=C1
|
Name
|
compound a1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C#CC=CCl)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)C1=C(C#N)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
according to Method A set forth in the above-described General Synthesis Procedures I
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C#CC=CC#CC1=C(C#N)C=CC=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |